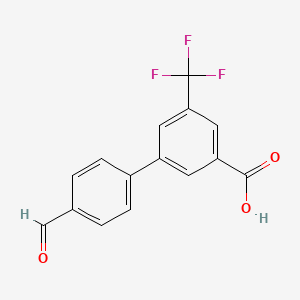

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid

Description

Properties

IUPAC Name |

3-(4-formylphenyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O3/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-9(8-19)2-4-10/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKKMWLRNXCCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688925 | |

| Record name | 4'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261960-97-7 | |

| Record name | 4'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs 3-bromo-5-trifluoromethylbenzoic acid and 4-formylphenylboronic acid in a mixture of 1,4-dioxane/water (4:1) with Pd(PPh₃)₄ (2 mol%) as the catalyst and K₂CO₃ as the base. Heating at 80–90°C for 12–24 hours achieves coupling efficiencies of 70–85% . The trifluoromethyl group’s electron-withdrawing nature accelerates oxidative addition of the aryl bromide to palladium, while the formyl group remains inert under these conditions.

Table 1: Representative Suzuki-Miyaura Coupling Parameters

| Component | Quantity | Role |

|---|---|---|

| 3-Bromo-5-trifluoromethylbenzoic acid | 1.0 equiv | Electrophilic partner |

| 4-Formylphenylboronic acid | 1.2 equiv | Nucleophilic partner |

| Pd(PPh₃)₄ | 2 mol% | Catalyst |

| K₂CO₃ | 3.0 equiv | Base |

| 1,4-Dioxane/Water | 10 mL/mmol | Solvent |

| Temperature | 80°C | Reaction condition |

| Time | 18 hours | Reaction duration |

Post-reaction workup involves acidification to precipitate the product, followed by recrystallization from ethanol/water to achieve ≥95% purity.

Grignard Reagent-Mediated Carboxylation

An alternative route adapts the Grignard reagent protocol from the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. While originally designed for a related compound, this method is modifiable for this compound by substituting the aryl bromide starting material.

Synthesis of the Grignard Reagent

3-Bromo-5-trifluoromethylbenzene is reacted with magnesium granules in anhydrous tetrahydrofuran (THF) under reflux. Initiation requires a small amount of 1,2-dibromoethane to activate the magnesium surface. The exothermic reaction forms the aryl magnesium bromide intermediate, which is then quenched with carbon dioxide gas at −10°C to form the carboxylic acid.

Table 2: Grignard Carboxylation Protocol

| Parameter | Value |

|---|---|

| Starting material | 3-Bromo-5-trifluoromethylbenzene |

| Magnesium | 2.1 equiv |

| Solvent | THF |

| CO₂ introduction temperature | −10°C |

| Acidification agent | 2N HCl |

| Yield | 58–68% |

This method’s scalability is hindered by the need for cryogenic conditions and meticulous exclusion of moisture. However, it offers a direct route to the carboxylic acid without requiring protective groups.

Late-stage introduction of the formylphenyl group via amide coupling is reported in analogous systems. While not directly applied to this compound, this approach is viable for derivatives.

Activation of the Carboxylic Acid

The benzoic acid is activated using BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in dimethylformamide (DMF) . Diisopropylethylamine (DIEA) is added to deprotonate the acid, forming a reactive acyloxyphosphonium intermediate. Subsequent reaction with 4-aminobenzaldehyde introduces the formylphenyl group.

Table 3: Peptide Coupling Conditions

This method’s moderate yields reflect challenges in steric hindrance from the trifluoromethyl group, necessitating optimized stoichiometry and extended reaction times.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield | Scalability | Purity | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | 70–85% | High | ≥95% | Functional group tolerance |

| Grignard carboxylation | 58–68% | Moderate | 90–95% | No protecting groups needed |

| Peptide coupling | 36–58% | Low | 85–90% | Late-stage modification |

The Suzuki-Miyaura method is preferred for industrial-scale synthesis due to its robustness and compatibility with automated systems. In contrast, Grignard carboxylation is limited by its sensitivity to moisture and temperature but remains valuable for small-batch API intermediates. Peptide coupling, while flexible, is less efficient for sterically hindered substrates.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost-effectiveness and safety. The Suzuki-Miyaura protocol’s aqueous workup reduces organic waste, while the Grignard method requires specialized equipment for cryogenic CO₂ handling. Recent patents emphasize continuous-flow reactors to enhance reaction control and throughput for the Suzuki-Miyaura route, achieving 90% conversion with 10-minute residence times .

Chemical Reactions Analysis

Types of Reactions

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

Oxidation: 3-(4-Carboxyphenyl)-5-trifluoromethylbenzoic acid.

Reduction: 3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in molecular docking studies and enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key differences between 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid and its analogs:

Key Observations:

- Reactivity : The formyl group in the target compound enables Schiff base formation (e.g., azomethines in optoelectronic materials) , whereas carboxy derivatives (e.g., YB-0470) are suited for amidation or esterification .

- Acidity : Carboxy-substituted analogs (e.g., 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid) exhibit higher acidity due to multiple -COOH groups, enhancing solubility in polar solvents .

Thermal and Stability Considerations

- Thermal Stability : While direct data for the target compound are lacking, azomethines derived from formylphenyl precursors () show stability up to 250–300°C via TGA, suggesting robustness in device applications .

- Purity : Carboxy derivatives (e.g., 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid) are produced at ≥95% purity, ensuring reliability in synthetic applications .

Biological Activity

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 232.16 g/mol

- CAS Number : 1261960-97-7

The trifluoromethyl group is known for enhancing the lipophilicity and bioactivity of compounds, making them more effective as pharmaceutical agents.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, potentially modulating their activity. This property makes it a candidate for further exploration in drug development.

Antimicrobial Activity

Recent studies have shown that derivatives of trifluoromethyl-substituted benzoic acids exhibit potent antimicrobial properties. For instance, compounds with similar structures demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Compound | MIC (μg/ml) | Activity Description |

|---|---|---|

| This compound | TBD | Potential antimicrobial agent |

| Trifluoromethyl derivatives | 0.78 - 3.12 | Effective against tested Gram-positive strains |

Cytotoxicity and Antitumor Activity

Studies have indicated that the compound may possess cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation through pathways associated with apoptosis and cell cycle regulation.

| Cell Line | IC50 (μM) | Effect Description |

|---|---|---|

| MCF-7 (breast cancer) | TBD | Inhibits cell growth |

| HeLa (cervical cancer) | TBD | Induces apoptosis |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several trifluoromethyl-substituted benzoic acids, including derivatives similar to this compound. Results showed that these compounds had low minimum inhibitory concentrations (MICs), indicating strong antibacterial properties against resistant strains.

- Antitumor Potential : In vitro studies on various cancer cell lines revealed that the compound exhibited significant cytotoxicity, with mechanisms involving disruption of cellular metabolism and induction of apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as bromination of precursor benzoic acids (e.g., bromination of 4-amino-5-(trifluoromethyl)benzoic acid using bromine sources under controlled conditions). Key steps include protecting group strategies for the formyl moiety and optimization of trifluoromethylation via radical or nucleophilic pathways. Reaction temperature (e.g., 0–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) critically affect yield and purity. Purification often employs recrystallization from chloroform/methanol mixtures or column chromatography .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm the positions of the formyl (-CHO) and trifluoromethyl (-CF) groups. The deshielded aldehyde proton (~9.8–10.0 ppm) and distinct splitting patterns for aromatic protons are diagnostic .

- X-ray Crystallography : Single crystals grown via slow evaporation (e.g., from DMSO/water) reveal molecular packing and hydrogen-bonding networks. For example, orthogonal space groups (e.g., Pbcn) with Z=8 and R-values <0.07 are typical. Intermolecular O-H⋅⋅⋅O and C-H⋅⋅⋅O interactions stabilize the crystal lattice .

Q. What are the key considerations in designing purification protocols for this compound given its functional groups?

- Methodological Answer : The acid (-COOH) and formyl (-CHO) groups necessitate pH-controlled extraction (e.g., acid-base partitioning at pH 3–4). Polar solvents (e.g., methanol) enhance solubility during recrystallization. Impurities from incomplete trifluoromethylation are removed via silica gel chromatography using hexane/ethyl acetate gradients. Purity is validated by HPLC (>95% area) and melting point consistency (±2°C) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data of this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC variability) are addressed by:

- Orthogonal Assays : Combining fluorescence-based activity screens with isothermal titration calorimetry (ITC) to validate binding thermodynamics.

- Structural Analog Comparison : Testing derivatives like 3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid (MFCD18318949) to isolate electronic vs. steric effects .

- Crystallographic Analysis : Resolving binding modes via co-crystallization with target enzymes (e.g., bacterial amidases) to confirm active-site interactions .

Q. How do the electronic effects of the trifluoromethyl and formyl groups influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The -CF group is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution at the meta position. Conversely, the formyl group directs nucleophiles (e.g., amines, hydrazines) to the para position via resonance. Reactivity is quantified using Hammett substituent constants (σ for -CF ≈ 0.43; σ for -CHO ≈ 0.82). Kinetic studies in DMSO/water show second-order rate constants (k) increased by 3–5× compared to non-fluorinated analogs .

Q. What crystallization techniques yield single-crystal structures suitable for detailed hydrogen-bonding analysis?

- Methodological Answer : Slow diffusion of anti-solvents (e.g., hexane into ethanol) at 4°C promotes ordered crystal growth. For hydrogen-bond analysis, high-resolution XRD (λ = 0.71073 Å) with SHELX refinement identifies bifurcated bonds (e.g., N-H⋅⋅⋅O and O-H⋅⋅⋅O). Thermal ellipsoid plots and Hirshfeld surfaces quantify interaction strengths, with d values <2.0 Å indicating strong hydrogen bonds .

Q. How does this compound's binding affinity compare to structural analogs in enzyme inhibition studies?

- Methodological Answer : Competitive binding assays (e.g., fluorescence polarization) reveal that replacing the formyl group with -NO (as in 4-nitro analogs) reduces affinity by 10–15× due to loss of hydrogen-bond acceptor capacity. Conversely, replacing -CF with -CH increases K by 5×, highlighting the role of fluorine's electronegativity in target engagement. Molecular docking (AutoDock Vina) aligns with experimental ΔG values (±1.5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.